

Application Notes & Protocols for the Analytical Characterization of Digallic Acid

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Compound of Interest

Compound Name: *Digallic Acid*

Cat. No.: *B1670570*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Digallic acid** (C₁₄H₁₀O₉), a depside of two gallic acid units, is a key compound found in various plants and is a primary component of tannic acid.^[1] Its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties, have made it a subject of significant interest in pharmaceutical and nutraceutical research.^[2] Accurate and reliable characterization of **digallic acid** is crucial for quality control, stability studies, and understanding its mechanism of action. This document provides detailed application notes and protocols for the characterization of **digallic acid** using various analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of **digallic acid** in various matrices, including plant extracts and pharmaceutical formulations.^[3] The method's high resolution and sensitivity make it the gold standard for analyzing phenolic compounds like **digallic acid**.^[3]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol outlines a common RP-HPLC method for the analysis of **digallic acid**.

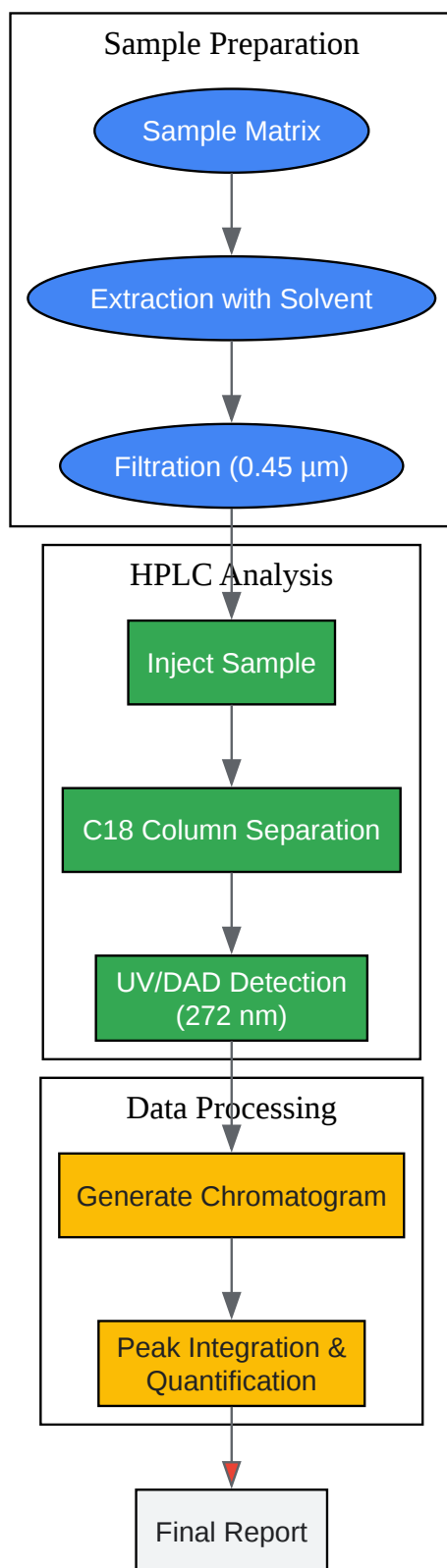
- Sample Preparation:
 - Accurately weigh and dissolve the sample containing **digallic acid** in a suitable solvent (e.g., methanol or a mixture of methanol and water).
 - For complex matrices like plant extracts, perform a solid-liquid extraction. The resulting extract can be dissolved in the mobile phase.[4]
 - Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.[4]
- Instrumentation and Conditions:
 - Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[5][6]
 - Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][7]
 - Mobile Phase: A gradient or isocratic elution using a mixture of an acidified aqueous phase and an organic solvent. A common mobile phase consists of water with 0.1% formic or acetic acid (Solvent A) and acetonitrile or methanol (Solvent B).[3][5]
 - Flow Rate: Typically set at 1.0 mL/min.[5][8]
 - Column Temperature: Maintained at ambient or a controlled temperature, for instance, 25°C.
 - Detection Wavelength: Detection is typically carried out at the maximum absorbance of **digallic acid**, which is around 272 nm.[3][8]
 - Injection Volume: 10-20 µL.[8]
- Data Analysis:
 - Identify the **digallic acid** peak by comparing its retention time with that of a certified reference standard.

- Quantify the amount of **digallic acid** by constructing a calibration curve using standard solutions of known concentrations.

Data Presentation: HPLC Parameters for Digallic Acid

Parameter	Typical Value	Reference
Retention Time (t _R)	~4.7 min	[6]
Detection Wavelength (λ _{max})	272 nm	[3][8]
Column Type	C18 (250 x 4.6 mm, 5 μm)	[6][8]
Mobile Phase	Water:Acetonitrile (80:20 v/v) with o-phosphoric acid to pH 3.0	[8]
Flow Rate	1.0 mL/min	[5][8]
LOD	0.13 μg/mL	[4]
LOQ	0.43 μg/mL	[4]

Visualization: HPLC Experimental Workflow



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Caption: Workflow for the quantification of **digallic acid** using HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective method for the unequivocal identification and quantification of **digallic acid**, even in complex mixtures.[\[9\]](#)[\[10\]](#)

Experimental Protocol: LC-MS/MS

- Sample Preparation and LC Conditions:
 - Follow the same sample preparation and liquid chromatography conditions as described in the HPLC protocol. The mobile phase components must be volatile (e.g., formic acid instead of phosphoric acid).[\[10\]](#)[\[11\]](#)
- Mass Spectrometry Conditions:
 - Instrument: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) coupled to an HPLC system.[\[10\]](#)
 - Ionization Source: Electrospray Ionization (ESI) is commonly used, typically in negative ion mode for acidic compounds like **digallic acid**.[\[10\]](#)[\[11\]](#)
 - Ionization Parameters:
 - Capillary Voltage: ~3.0 kV[\[10\]](#)
 - Source Temperature: ~120 °C[\[10\]](#)
 - Desolvation Gas (Nitrogen) Flow: ~650 L/h[\[10\]](#)
 - Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, which offers high specificity and sensitivity.[\[10\]](#)
 - MRM Transition: The precursor ion (deprotonated molecule $[M-H]^-$) is selected and fragmented to produce a characteristic product ion. For the related gallic acid, a common

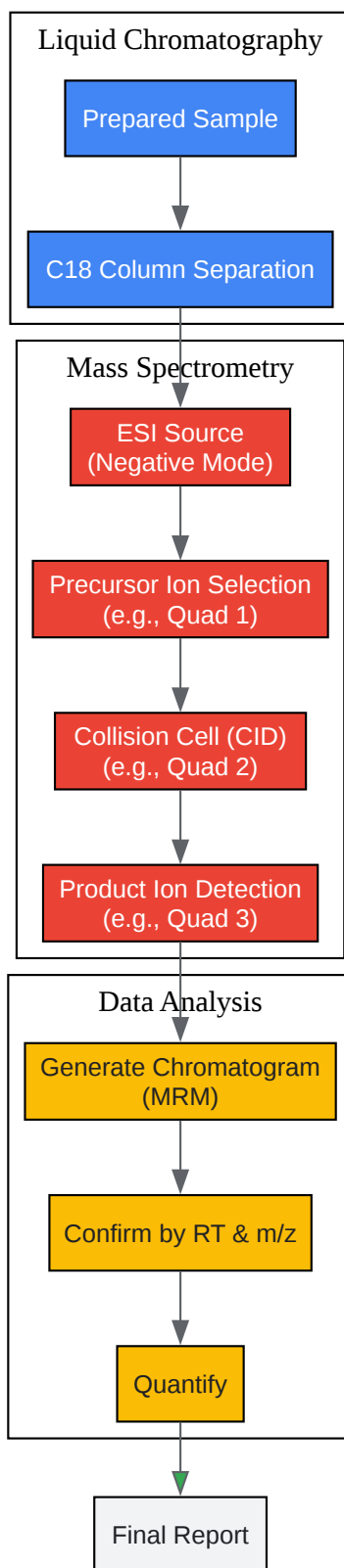
transition is m/z 169.0 \rightarrow 125.0.[11] The transition for **digallic acid** would be determined by infusing a standard.

- Data Analysis:
 - Confirm the identity of **digallic acid** by its retention time and the specific precursor-to-product ion transition.
 - Quantify using the peak area from the MRM chromatogram against a calibration curve.

Data Presentation: LC-MS Parameters for Digallic Acid Analysis

Parameter	Typical Value	Reference
Molecular Weight	322.22 g/mol	[1]
Ionization Mode	ESI Negative	[10][11]
Precursor Ion $[M-H]^-$ (for Gallic Acid)	169.0	[11]
Product Ion (for Gallic Acid)	125.0	[11]
Column Type	C18 (50 mm x 2.1 mm, 1.7 μ m)	[10]
Mobile Phase	Water (0.1% Formic Acid) and Acetonitrile	[10]

Visualization: LC-MS Experimental Workflow



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Caption: Workflow for LC-MS/MS analysis of **digallic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of molecules. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the **digallic acid** structure.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation:
 - Dissolve a sufficient amount (typically 5-10 mg) of the purified **digallic acid** sample in a deuterated solvent (e.g., Acetone- d_6 , D_2O , or DMSO- d_6).
 - Transfer the solution to a standard 5 mm NMR tube.
- Instrumentation and Data Acquisition:
 - Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Experiments:
 - Acquire a standard ^1H NMR spectrum.
 - Acquire a ^{13}C NMR spectrum (proton-decoupled).
 - For complete structural assignment, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.
- Data Analysis:
 - Process the raw data (Fourier transformation, phase correction, and baseline correction).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts (δ) and coupling constants (J) to deduce the connectivity of atoms.

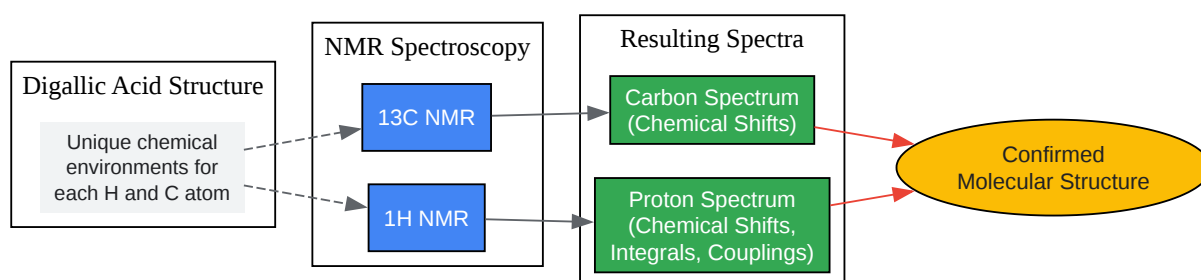
- Assign the peaks in the ^{13}C NMR spectrum to the corresponding carbon atoms in the **digallic acid** structure.

Data Presentation: Representative NMR Data (based on Gallic Acid)

Note: The following data is for the related compound gallic acid, as comprehensive public data for **digallic acid** is less common. The spectrum of **digallic acid** will be more complex but will show signals in similar regions.

Nucleus	Solvent	Chemical Shift (δ) in ppm	Reference
^1H	Acetone- d_6	7.14 (s, 2H, H-2, H-6)	[12]
^{13}C	Acetone- d_6	109.22 (C2, C6), 121.15 (C1), 137.77 (C4), 145.11 (C3, C5), 166.82 (COOH)	[12]

Visualization: Structural Elucidation via NMR



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Caption: Relationship between molecular structure and NMR spectral data.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For **digallic acid**, it can confirm the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

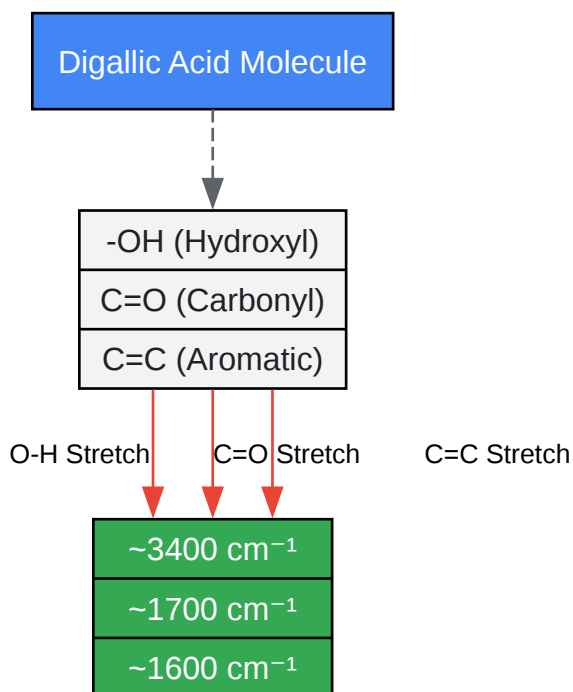
Experimental Protocol: FT-IR

- Sample Preparation:
 - Prepare a solid sample by mixing a small amount of dried **digallic acid** with potassium bromide (KBr) powder.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
- Instrumentation and Data Acquisition:
 - Instrument: An FT-IR spectrometer.
 - Scan Range: Typically from 4000 to 400 cm^{-1} .
 - Data Collection: Collect the spectrum and perform a background scan (e.g., with an empty sample holder or a pure KBr pellet).
- Data Analysis:
 - Identify the characteristic absorption bands (in cm^{-1}) and assign them to the corresponding functional group vibrations.

Data Presentation: Characteristic FT-IR Absorption Bands for Digallic Acid

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Reference
3500 - 3300	O-H Stretch	Hydroxyl (-OH)	[13]
1800 - 1690	C=O Stretch	Carbonyl (Ester & Carboxylic Acid)	[13][14]
1636	C=C Stretch	Aromatic Ring	[15]
1500 - 1400	Ar-H Substituted -OH	Phenolic Groups	[13]
1309	Coupled C-C, C=O, C-H, C-OH	Ring, Carbonyl, and Hydroxyl Vibrations	[14]
~1000	C-O Stretch	C-O Bond	[13]

Visualization: FT-IR Functional Group Correlation



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Caption: Correlation of functional groups in **digallic acid** to IR peaks.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for confirming the presence of chromophoric groups, such as the aromatic rings in **digallic acid**. It is also the basis for detection in HPLC-UV.

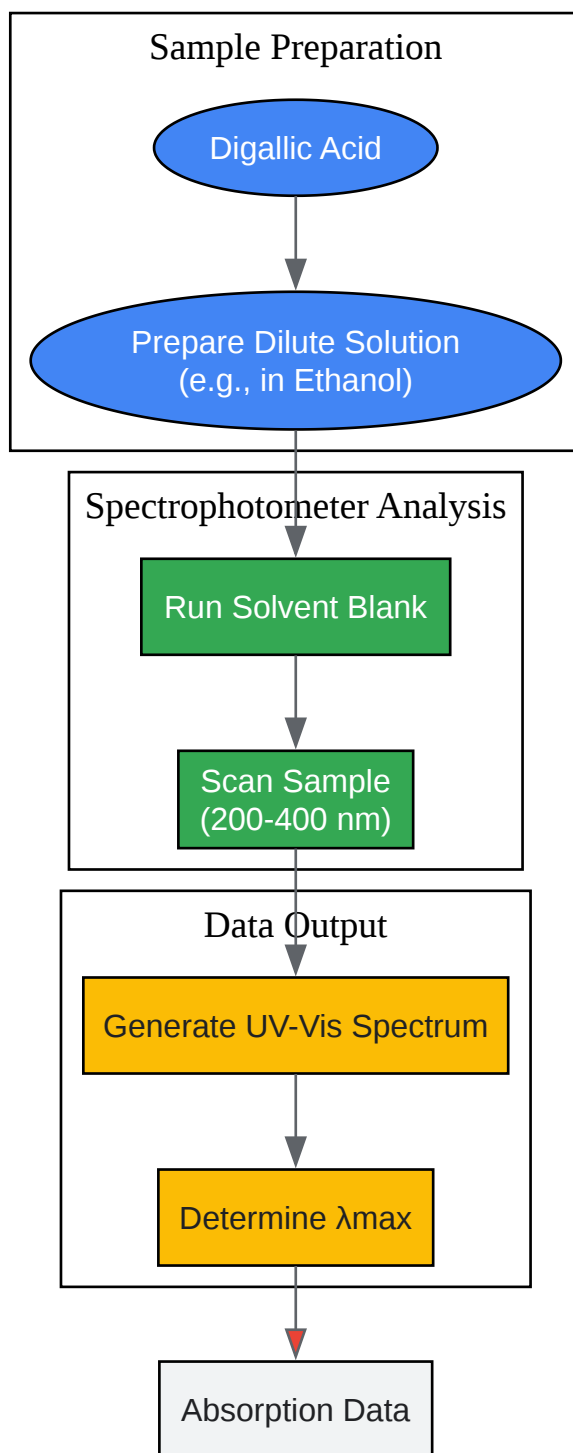
Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a dilute solution of **digallic acid** in a suitable UV-transparent solvent (e.g., water, methanol, or ethanol).
 - The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument (typically < 1.0 AU).
- Instrumentation and Data Acquisition:
 - Instrument: A double-beam UV-Vis spectrophotometer.
 - Scan Range: Scan the sample from approximately 200 to 400 nm.
 - Blank: Use the same solvent as a blank to zero the instrument.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}). The λ_{max} for **digallic acid** can be slightly influenced by the solvent and pH.[\[16\]](#)[\[17\]](#)

Data Presentation: UV-Vis Absorption Maxima for Digallic Acid

Solvent	λ_{max} (nm)	Reference
Water	215, 265	
Ethanol	270 - 275	
K ₂ HPO ₄ /KH ₂ PO ₄ buffer (pH 5)	261	[17]

Visualization: UV-Vis Analysis Workflow



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Caption: Workflow for UV-Vis spectroscopic analysis of **digallic acid**.

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